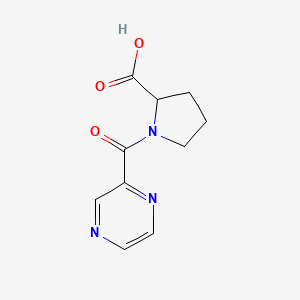

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid

Beschreibung

Electronic and Spatial Configuration

The molecule integrates a pyrazine ring (six-membered di-nitrogen heterocycle) with a pyrrolidine-2-carboxylic acid moiety through a carbonyl bridge. This arrangement creates three distinct electronic environments:

- Pyrazine nucleus : Exhibits π-deficient aromaticity due to electron-withdrawing nitrogen atoms at positions 1 and 4. This enhances hydrogen-bond acceptor capacity, crucial for target binding.

- Pyrrolidine ring : Provides conformational rigidity through its proline-like structure while maintaining zwitterionic potential via the carboxylic acid group.

- Carbonyl linker : Serves as a planar spacer that enforces specific dihedral angles (45-60°) between the two rings, optimizing spatial complementarity with enzyme active sites.

The SMILES notation (C1CC(N(C1)C(=O)C2=NC=CN=C2)C(=O)O) precisely maps these interconnections, revealing opportunities for strategic substitutions at the pyrazine C3/C5 positions and pyrrolidine C4 without disrupting core pharmacophoric elements.

Comparative Heterocycle Performance

Table 1 contrasts key parameters with related bicyclic systems:

| Parameter | Pyrazine-Pyrrolidine | Quinoline-Proline | Imidazole-Piperidine |

|---|---|---|---|

| LogP (calculated) | -0.82 | 1.15 | 0.94 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

| Rotatable Bonds | 3 | 5 | 4 |

| Polar Surface Area (Ų) | 98.7 | 78.4 | 65.2 |

Data derived from PubChem computational descriptors and synthetic protocols demonstrate this system's superior polarity and target engagement potential over traditional bicyclic scaffolds.

Eigenschaften

IUPAC Name |

1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-9(7-6-11-3-4-12-7)13-5-1-2-8(13)10(15)16/h3-4,6,8H,1-2,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQHIYHFWXOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the condensation of pyrazine-2-carboxylic acid with pyrrolidine-2-carboxylic acid under specific reaction conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- Key Differences : Replaces pyrazine with pyridine (one nitrogen atom in the heterocycle).

- Pyridine’s electron-deficient nature may influence reactivity in coupling reactions.

- Applications : Used as a precursor in peptide mimetics and enzyme inhibitors .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.67 g/mol

- Key Differences : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) replaces pyrazine. The hydrochloride salt enhances solubility.

- Properties : Increased polarity due to additional nitrogen and ionic character. Likely stable under acidic conditions.

- Synthesis : Similar to pyrazine derivatives, using carbodiimide-mediated coupling .

1-(Indolizin-2-ylcarbonyl)pyrrolidine (192)

- Molecular Formula: Not explicitly stated (estimated C₁₅H₁₅N₃O based on ).

- Melting Point : 104–105°C (oil form).

- Key Differences: Indolizine (fused bicyclic system) provides planar rigidity vs. pyrazine’s monocyclic structure.

- Synthesis : Uses 1,1'-carbonyldiimidazole (CDI) for activation, yielding 80% product. Reaction time: 30 minutes in dry DMF .

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Key Differences: Aliphatic 2-methylpropanoyl group instead of aromatic pyrazine.

- Properties : Reduced aromatic interactions; higher lipophilicity (logP ~1.5 estimated).

- Applications : Pharmaceutical impurity in ACE inhibitors like Captopril .

Biologische Aktivität

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It consists of a pyrrolidine ring substituted with a pyrazine-2-carbonyl group and a carboxylic acid moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In animal models, particularly carrageenan-induced paw edema in rats, it demonstrated a dose-dependent reduction in inflammation. The effective dose (ED50) was found to be approximately 10 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

- Cellular Interaction : It interacts with cellular receptors and may alter signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : The compound's structure allows it to modulate ROS levels within cells, contributing to its anticancer effects.

Case Studies and Research Findings

Q & A

What are the standard synthetic routes for 1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via a two-step process:

Pyrazine-2-carboxylic acid activation : Pyrazine-2-carboxylic acid (precursor) is activated using coupling reagents like HATU or DCC in anhydrous DMF to form an active ester .

Amide bond formation : The activated ester reacts with pyrrolidine-2-carboxylic acid under basic conditions (e.g., triethylamine) to form the target compound. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio), temperature (0–5°C for activation, room temperature for coupling), and inert atmosphere to prevent hydrolysis .

Key Data:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (activation) | >80% yield |

| Solvent | DMF or THF | DMF preferred (polar aprotic) |

| Coupling Agent | HATU | Higher efficiency vs. DCC |

How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR shifts vs. computational predictions)?

Level: Advanced

Methodological Answer:

Discrepancies between experimental NMR shifts (e.g., carbonyl group at δ 168–170 ppm) and computational models (DFT-predicted δ 165–167 ppm) often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO for consistent hydrogen bonding .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotameric equilibria .

- X-ray crystallography : Validate molecular conformation in solid state .

Example Workflow:

Record NMR in DMSO-d6 at 298 K and 323 K.

Compare with DFT simulations (B3LYP/6-311+G(d,p)) incorporating solvent models (e.g., PCM).

Cross-validate with single-crystal X-ray data .

What advanced purification techniques are recommended for isolating this compound from byproducts?

Level: Advanced

Methodological Answer:

Common impurities include unreacted pyrazine-2-carboxylic acid and dimerized side products. Effective purification involves:

- Preparative HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Retention time: 8–10 min .

- Ion-exchange chromatography : Separate acidic impurities using Dowex 50WX4 resin (pH 4.5 buffer).

- Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.